molecular formula C12H11FN2 B11901038 (5-(2-Fluorophenyl)pyridin-3-yl)methanamine CAS No. 1346691-44-8

(5-(2-Fluorophenyl)pyridin-3-yl)methanamine

Katalognummer: B11901038
CAS-Nummer: 1346691-44-8
Molekulargewicht: 202.23 g/mol
InChI-Schlüssel: JKZOFOLTSQQEHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(2-Fluorophenyl)pyridin-3-yl)methanamine: is a chemical compound with the molecular formula C₁₂H₁₁FN₂ It is characterized by the presence of a fluorophenyl group attached to a pyridine ring, which is further connected to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Fluorophenyl)pyridin-3-yl)methanamine typically involves the reaction of 2-fluorobenzaldehyde with 3-pyridylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or methylamine, under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include the choice of solvent, temperature, pressure, and the use of efficient catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: (5-(2-Fluorophenyl)pyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (5-(2-Fluorophenyl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a lead compound in the development of new pharmaceuticals .

Medicine: In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .

Wirkmechanismus

The mechanism of action of (5-(2-Fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    (5-(2-Fluorophenyl)pyridin-3-yl)methanol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.

    (5-(2-Fluorophenyl)pyridin-3-yl)ethanamine: This compound has an ethyl group instead of a methanamine group.

Uniqueness: (5-(2-Fluorophenyl)pyridin-3-yl)methanamine is unique due to its specific combination of a fluorophenyl group and a pyridine ring connected to a methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

1346691-44-8

Molekularformel

C12H11FN2

Molekulargewicht

202.23 g/mol

IUPAC-Name

[5-(2-fluorophenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H11FN2/c13-12-4-2-1-3-11(12)10-5-9(6-14)7-15-8-10/h1-5,7-8H,6,14H2

InChI-Schlüssel

JKZOFOLTSQQEHX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CN=CC(=C2)CN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.